molecular formula C21H23BrN2O2 B2636762 N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide CAS No. 380553-94-6

N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide

Cat. No. B2636762
M. Wt: 415.331
InChI Key: CPRKRUOFGDCWSY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves determining the compound’s molecular formula, its molecular weight, and its structural formula. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It could include information about the compound’s reactivity, its reaction mechanisms, and the products formed.



Physical And Chemical Properties Analysis

This involves determining the compound’s physical and chemical properties. It could include information about the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Anxiety and Mood Regulation

N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide and its derivatives have been studied for their potential anxiolytic effects. Notably, diarylacetylene piperidinyl amides, closely related compounds, have demonstrated oral activity in animal models predictive of clinical efficacy for treating anxiety. These compounds have shown affinity for neurokinin NK-1 and NK-2 receptors, which are involved in mood and emotion regulation (Kordik et al., 2006).

Chemical Synthesis and Characterization

The compound and its structural analogs have been a focus in the field of synthetic chemistry. For instance, synthesis procedures involving bromination and reduction reactions have been detailed for related piperidine benzamide derivatives. These procedures have led to the development of novel non-peptide CCR5 antagonists, which are significant in the context of HIV-1 infection treatment and prevention (Cheng De-ju, 2014).

Additionally, the synthesis and characterization of similar compounds have been explored for their potential pharmacological properties, such as being selective serotonin 4 receptor agonists. These compounds have been evaluated for their effects on gastrointestinal motility, suggesting potential therapeutic applications in this domain (Sonda et al., 2004).

Structural Analysis and Optimization

Structural and ab initio calculations of phosphoric triamides related to N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide have been performed, contributing to a deeper understanding of their chemical behavior and properties. The geometry of these compounds has been optimized using density functional calculations, aiding in the exploration of their potential applications (Gholivand et al., 2005).

Safety And Hazards

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Future Directions

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I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O2/c22-17-9-10-19(18(15-17)21(26)16-7-3-1-4-8-16)23-20(25)11-14-24-12-5-2-6-13-24/h1,3-4,7-10,15H,2,5-6,11-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRKRUOFGDCWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide

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